molecular formula C10H11ClFN3 B3059889 {[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride CAS No. 1390655-01-2

{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B3059889
CAS No.: 1390655-01-2
M. Wt: 227.66
InChI Key: XFKCONJKPIJIOV-UHFFFAOYSA-N
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Description

The compound {[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (empirical formula: C₁₀H₁₁ClFN₃, molecular weight: 231.67 g/mol) features a pyrazole core substituted with a 3-fluorophenyl group at position 1 and an aminomethyl group at position 4, with a hydrochloride counterion. This compound is commercially available, indicating its relevance in medicinal and agrochemical research .

Properties

IUPAC Name

[1-(3-fluorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCONJKPIJIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390655-01-2
Record name 1H-Pyrazole-4-methanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and methylamine groups. One common method involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones, followed by the introduction of the fluorophenyl group through electrophilic substitution reactions. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of {[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogues
  • 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (C₁₂H₁₅Cl₂N₃, MW: 272.18 g/mol): Replaces fluorine with chlorine at the phenyl ring and adds an ethyl group at pyrazole position 3. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter binding affinity and metabolic stability.
  • {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (C₁₁H₁₃Cl₂N₃, MW: 266.60 g/mol):

    • Combines chlorine substitution with a methylated amine. Methylation may enhance metabolic stability by reducing oxidative deamination, a common pathway for amine-containing drugs .
Methyl-Substituted Analogues
  • {[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (C₁₁H₁₄ClN₃, MW: 223.70 g/mol): Replaces fluorine with a methyl group. The electron-donating methyl group may reduce dipole interactions but improve solubility in nonpolar environments. This substitution is linked to streamlined synthetic routes due to the stability of methyl groups under reaction conditions .

Modifications on the Pyrazole Core

Difluoromethyl Substitution
  • 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (C₁₂H₁₃ClF₂N₃, MW: 283.70 g/mol): Incorporates a difluoromethyl group at pyrazole position 4. The difluoromethyl group enhances electronegativity and metabolic stability compared to mono-fluorinated compounds. This modification is common in agrochemicals (e.g., fipronil derivatives) due to improved resistance to enzymatic degradation .
Cyclopentapyrazole Derivatives
  • 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride (C₁₃H₁₅ClFN₃, MW: 253.7 g/mol):
    • Features a fused cyclopentane ring, increasing structural rigidity. This design is advantageous in pharmaceuticals for enforcing specific conformations during receptor binding. The para-fluorophenyl group may enhance blood-brain barrier penetration compared to meta-substituted analogues .

Amine Group Modifications

  • However, this may also decrease water solubility, necessitating formulation adjustments .

Pharmacological Relevance

  • Agrochemical Potential: Pyrazole derivatives with halogen substitutions (e.g., chlorine, difluoromethyl) are widely used as insecticides (e.g., fipronil) due to their neurotoxic effects on pests .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 1.8 12.4 (Water) 45 (Human liver microsomes)
1-(3-Chlorophenyl)-5-ethyl derivative 2.5 5.2 78
Difluoromethyl analogue 2.1 8.9 120

Note: Data extrapolated from structural analogues in agrochemical and pharmaceutical libraries .

Biological Activity

The compound {[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12FN3·HCl
  • SMILES Notation : CC(C1=CN(N=C1)C2=CC(=CC=C2)F)N
  • InChIKey : JNHYNAWFDARSOO-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Research indicates that pyrazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many pyrazole compounds inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and malaria .
  • Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways, impacting cellular responses .

Anticancer Activity

Numerous studies have assessed the anticancer potential of pyrazole derivatives. For instance:

  • A study on aminopyrazoles demonstrated significant antiproliferative activity against cancer cell lines, including breast and colon cancer. The most active compounds showed IC50 values ranging from 73 to 84 mg/mL against different cell lines .
  • Another investigation highlighted that certain pyrazole derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic window .

Antimalarial Activity

Recent findings suggest that compounds similar to this compound may have antimalarial properties:

  • Pyrazoleamide compounds have been shown to target Na+ homeostasis in Plasmodium falciparum, leading to effective parasite clearance in animal models. This mechanism could be relevant for developing new treatments for malaria resistant to existing drugs .

Case Studies

StudyCompoundActivityModelFindings
PA21A092AntimalarialNOD/SCID/IL2Rγ null miceED90 of 2.5 mg/kg for 90% parasitemia reduction
Various AminopyrazolesAnticancerHepG2 and HeLa cellsSignificant growth inhibition with selectivity towards cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride
Reactant of Route 2
{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.